Yoduro de cadmio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

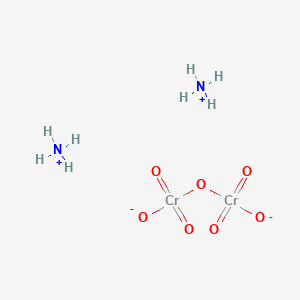

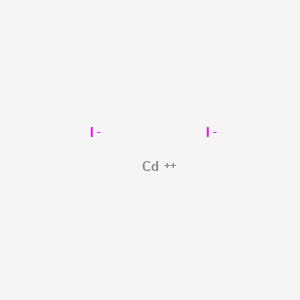

Cadmium iodide is an inorganic compound with the chemical formula CdI₂. It appears as a white or pale yellow hygroscopic solid and can also be obtained as a mono- and tetrahydrate . This compound is notable for its crystal structure, which is typical for compounds of the form MX₂ with strong polarization effects .

Aplicaciones Científicas De Investigación

Cadmium iodide has several applications in scientific research:

Biology: Employed in the study of cellular processes and as a source of cadmium ions in biochemical assays.

Medicine: Investigated for its potential use in radiotherapy and imaging due to its ability to form complexes with radioactive isotopes.

Mecanismo De Acción

Mode of Action

Cadmium iodide interacts with its targets by inducing oxidative stress, disrupting Ca2+ signaling, and interfering with cellular signaling pathways . It activates several protein kinases of cellular signal transduction (PKC, the MAP kinases ERK, JNK, and p38 MAP kinase), and stimulates the activity of several transcription factors (AP-1, USF, NF- B, NRF-2, HSF, MTF-1) and translation .

Biochemical Pathways

Cadmium iodide affects several biochemical pathways. It induces oxidative stress—a pivotal mechanism behind its toxicity—by disrupting the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also impacts signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways, contributing to pathological conditions and carcinogenesis .

Pharmacokinetics

Cadmium iodide is absorbed after inhalation and oral exposure . Dermal absorption plays only a minor role . Via the blood, the absorbed cadmium reaches the liver where it is bound to metallothionein, and thereafter the kidneys . In the kidneys, cadmium is stored mainly in the proximal tubules in which the cadmium-induced nephrotoxicity becomes apparent .

Result of Action

The molecular and cellular effects of cadmium iodide’s action include an increased incidence of lung cancer reported in several cohort studies, and an increased incidence of kidney cancer in a few case–control studies in workers occupationally exposed to cadmium . There was also a significant increase in chromosomal aberrations and DNA strand breaks in the blood cells of persons occupationally exposed to cadmium .

Action Environment

Environmental factors can influence the action, efficacy, and stability of cadmium iodide. It is also important to note that cadmium iodide is a white hygroscopic solid , meaning it absorbs moisture from the air, which could potentially affect its stability and action.

Análisis Bioquímico

Biochemical Properties

Cadmium iodide is mostly ionically bonded but with partial covalent character . It is not biologically essential and is known to be toxic .

Cellular Effects

Cadmium iodide can have significant effects on various types of cells. It can accumulate in immune cells, modulate the function of the immune system, trigger immunological responses, and lead to diverse health problems . Severe ROS/Ca2+ signals can activate cell death effectors and/or cause irreversible damage to vital organelles, such as mitochondria and endoplasmic reticulum (ER), whereas low localized ROS/Ca2+ levels act as 2nd messengers promoting cellular adaptation and survival through signal transduction .

Molecular Mechanism

The molecular mechanism of cadmium iodide’s action involves its interactions with various biomolecules. Cadmium recruits physiological 2nd messenger systems, in particular Ca2+ and reactive oxygen species (ROS), which control key Ca2± and redox-sensitive molecular switches dictating cell function and fate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cadmium iodide can change over time. For example, cadmium can induce a decrease in mitochondrial membrane potential, primarily resulting from disruptions in the ETC, which reduce the efficiency of proton pumps (Complexes I, III, IV, etc.) and consequently fail to maintain the essential proton gradient across the mitochondrial membrane .

Dosage Effects in Animal Models

In animal models, the effects of cadmium iodide can vary with different dosages. Chronic low Cd exposure (CLCE) has been associated with distinct pathologies in many organ systems, including liver and kidney damage, osteoporosis, carcinogenicity, or reproductive toxicity .

Metabolic Pathways

Cadmium iodide can disrupt various metabolic pathways. For example, it can induce oxidative stress—a pivotal mechanism behind its toxicity—by disrupting the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It can also impact signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways .

Transport and Distribution

Cadmium iodide can be transported and distributed within cells and tissues. Cadmium translocation from roots to shoots is a complex biological process that is controlled by gene regulatory networks .

Subcellular Localization

The subcellular localization of cadmium iodide is not well-studied. It is known that cadmium can disrupt various subcellular processes. For example, it can induce a decrease in mitochondrial membrane potential, primarily resulting from disruptions in the ETC .

Métodos De Preparación

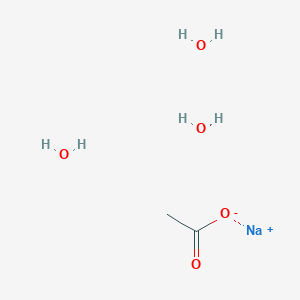

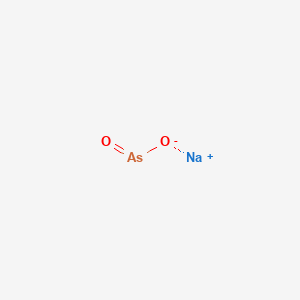

Synthetic Routes and Reaction Conditions: Cadmium iodide can be prepared by the addition of cadmium metal, or its oxide, hydroxide, or carbonate to hydroiodic acid. The reaction is as follows: [ \text{Cd} + 2 \text{HI} \rightarrow \text{CdI}_2 + \text{H}_2 ] Alternatively, cadmium iodide can be synthesized by heating cadmium with iodine: [ \text{Cd} + \text{I}_2 \rightarrow \text{CdI}_2 ]

Industrial Production Methods: In industrial settings, cadmium iodide is typically produced by the direct combination of cadmium and iodine at elevated temperatures. This method ensures high purity and yield of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Cadmium iodide undergoes various types of chemical reactions, including:

Oxidation: Cadmium iodide can be oxidized to form cadmium oxide and iodine.

Reduction: It can be reduced back to cadmium metal and hydrogen iodide.

Substitution: Cadmium iodide can participate in substitution reactions where iodide ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as oxygen or chlorine.

Reduction: Reducing agents like hydrogen gas or metals such as zinc.

Substitution: Reagents like silver nitrate can be used to replace iodide ions with nitrate ions.

Major Products Formed:

Oxidation: Cadmium oxide (CdO) and iodine (I₂).

Reduction: Cadmium metal (Cd) and hydrogen iodide (HI).

Substitution: Cadmium nitrate (Cd(NO₃)₂) when reacted with silver nitrate.

Comparación Con Compuestos Similares

Cadmium iodide is similar to other cadmium halides such as cadmium chloride (CdCl₂), cadmium bromide (CdBr₂), and cadmium fluoride (CdF₂). it is unique in its crystal structure and hygroscopic nature . The following table highlights some key differences:

| Compound | Chemical Formula | Crystal Structure | Solubility in Water |

|---|---|---|---|

| Cadmium Iodide | CdI₂ | Hexagonal | High |

| Cadmium Chloride | CdCl₂ | Orthorhombic | High |

| Cadmium Bromide | CdBr₂ | Orthorhombic | High |

| Cadmium Fluoride | CdF₂ | Cubic | Moderate |

Cadmium iodide’s unique hexagonal crystal structure and high solubility in water make it distinct from its counterparts .

Propiedades

Número CAS |

7790-80-9 |

|---|---|

Fórmula molecular |

CdI2 |

Peso molecular |

366.22 g/mol |

Nombre IUPAC |

diiodocadmium |

InChI |

InChI=1S/Cd.2HI/h;2*1H/q+2;;/p-2 |

Clave InChI |

OKIIEJOIXGHUKX-UHFFFAOYSA-L |

SMILES |

[Cd+2].[I-].[I-] |

SMILES canónico |

[Cd](I)I |

Key on ui other cas no. |

7790-80-9 |

Pictogramas |

Acute Toxic; Health Hazard; Environmental Hazard |

Sinónimos |

CdI2, Cadmium iodide |

Origen del producto |

United States |

Q1: What is the basic structural unit of cadmium iodide?

A1: The basic unit of cadmium iodide is a layer composed of two hexagonal close-packed layers of iodine atoms sandwiching a layer of cadmium atoms. This arrangement can be represented as (ΑγΒ), (BxC) or (CßA) in the standard ABC-notation for close-packed layers. [, , ]

Q2: What is polytypism and how does it manifest in cadmium iodide?

A2: Polytypism refers to the phenomenon where a compound can exist in multiple crystalline forms that differ in the stacking sequence of their two-dimensional layers. Cadmium iodide exhibits extensive polytypism, with over 80 polytypes identified to date. [, , ] These polytypes are characterized by different stacking arrangements of the basic CdI2 layer, leading to variations in their unit cell dimensions and symmetry.

Q3: How does the presence of impurities affect the polytypism of cadmium iodide?

A3: Research suggests that impurities play a crucial role in the formation of various polytypes. For instance, doping cadmium iodide with tin, lead, gallium, indium, bromine, or chlorine has been shown to influence the types of polytypes formed during crystal growth. [] Specifically, tin-doping leads to the exclusive formation of the 4H polytype and introduces arcing in X-ray diffraction patterns, suggesting internal stresses within the crystal structure. [, ]

Q4: What is the significance of arcing and streaking observed in X-ray diffraction photographs of cadmium iodide?

A4: Arcing of X-ray diffraction spots, often observed in cadmium iodide crystals, is attributed to paracrystalline distortions arising during crystal growth. These distortions are thought to be induced by the incorporation of impurities or variations in growth conditions. [] Streaking, on the other hand, is linked to one-dimensional disorder in the crystal structure, often caused by random stacking faults during layer growth. [, ]

Q5: How does the dielectric constant vary across different polytypes of cadmium iodide?

A5: Interestingly, the dielectric constant (εr) is found to be significantly higher in higher order polytypes of cadmium iodide compared to the basic 4H structure. For instance, polytypes 32H and 34H exhibit εr values between 120 and 150, while the 4H structure shows εr values between 20 and 25. [] This variation is attributed to the presence of stacking faults and their influence on the orientation polarizability of the crystal structure.

Q6: What methods are commonly used to grow single crystals of cadmium iodide?

A6: Single crystals of cadmium iodide can be grown using various methods, including growth from aqueous solution, vapor phase growth, and melt growth techniques like the Bridgman-Stockbarger method and zone refining. [, , , , ] Each method offers different advantages and can lead to the formation of distinct polytypes or structural characteristics.

Q7: How does doping affect the physical properties of cadmium iodide crystals?

A7: Doping cadmium iodide with impurities like lead or tin has been found to increase the hardness of the crystals compared to undoped CdI2. [] Additionally, the incorporation of dopants can significantly impact the optical properties, as evidenced by the extended exposure times required for X-ray diffraction analysis of lead and gallium-doped crystals. []

Q8: What techniques are employed to study the surface features of cadmium iodide crystals?

A8: Optical microscopy and scanning electron microscopy (SEM) are valuable tools to visualize and analyze the surface morphology of cadmium iodide crystals, revealing information about growth features, defects, and the impact of etching processes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol](/img/structure/B147835.png)